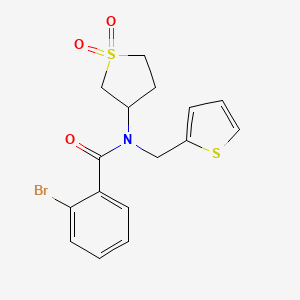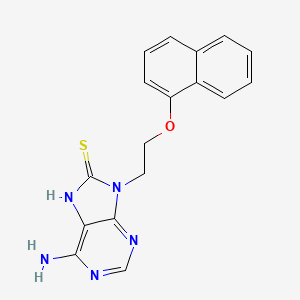![molecular formula C13H23N3O2S B11580132 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol](/img/structure/B11580132.png)
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-(propan-2-yl)pyrimidine-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylaminoethanethiol: Similar in structure but lacks the pyrimidine core.
N-(2-{[2-(Diethylamino)ethyl]sulfanyl}phenyl)benzamide: Shares the diethylaminoethyl and sulfanyl groups but has a different core structure.
Uniqueness
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of functional groups and the presence of the pyrimidine core. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H23N3O2S |
|---|---|
Peso molecular |
285.41 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H23N3O2S/c1-5-16(6-2)7-8-19-13-14-11(17)10(9(3)4)12(18)15-13/h9H,5-8H2,1-4H3,(H2,14,15,17,18) |
Clave InChI |
QQAJBYOIKVRWSM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC1=NC(=C(C(=O)N1)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11580051.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11580052.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580059.png)
![6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580066.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580068.png)
![N-(2-methoxyethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11580077.png)
![2-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11580083.png)
![ethyl 5-[3-(1H-benzotriazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11580090.png)

![1-(3-Ethoxyphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580109.png)
![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11580115.png)
![N-cyclooctyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11580116.png)
![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)naphthalen-2-ol](/img/structure/B11580129.png)

